molecular formula C19H19F2NO3S B2402737 1-[(2,5-Difluorophenyl)methanesulfonyl]-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine CAS No. 2097910-25-1

1-[(2,5-Difluorophenyl)methanesulfonyl]-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine

Cat. No. B2402737
CAS RN: 2097910-25-1
M. Wt: 379.42
InChI Key: KRJFDLVEWZLFPX-UHFFFAOYSA-N
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Description

The compound “1-[(2,5-Difluorophenyl)methanesulfonyl]-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine” is a chemical compound that may contain a benzofuran scaffold . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .


Synthesis Analysis

While specific synthesis methods for this compound were not found, benzofuran derivatives have been synthesized and used in various fields of drug invention and development .


Molecular Structure Analysis

The compound likely contains a benzofuran ring, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .

Scientific Research Applications

Synthesis and Chemical Reactivity

The synthesis and chemical reactivity of compounds similar to 1-[(2,5-Difluorophenyl)methanesulfonyl]-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine have been extensively studied. For instance, the synthesis of 2,5-disubstituted 3-(phenylsulfonyl)pyrrolidines via 5-endo-trig cyclisation reactions illustrates the versatility of pyrrolidine derivatives in constructing complex molecular architectures with high yields and excellent stereoselectivities (Craig, Jones, & Rowlands, 2000). Similarly, the preparation of 1-(4-nitrophenyl methanesulfonyl) pyrrolidine through multi-step reactions highlights the compound's synthetic utility and potential for further chemical modifications (Xin Fei, 2004).

Catalysis and Organic Transformations

Research into the catalytic applications of sulfonamide derivatives, closely related to the structure , has demonstrated their effectiveness in organic synthesis. For example, base-free transfer hydrogenation of ketones using Cp*Ir(pyridinesulfonamide)Cl precatalysts shows the potential of sulfonamide derivatives in catalyzing reduction reactions under mild conditions (Ruff, Kirby, Chan, & O'Connor, 2016). This opens avenues for environmentally friendly and efficient catalytic processes in pharmaceutical synthesis and fine chemical production.

Material Science and Engineering

The structural features of pyrrolidine and sulfonamide derivatives suggest potential applications in material science, particularly in the synthesis of new polymers and functional materials. For instance, the synthesis of chiral nonracemic 1-(2-pyridinyl)ethylamines through stereospecific introduction of amino function onto the 2-pyridinylmethyl carbon center illustrates the use of sulfonamide derivatives in creating optically active compounds, which could have implications for material science, especially in the development of novel chiral materials (Uenishi, Hamada, Aburatani, Matsui, Yonemitsu, & Tsukube, 2004).

Environmental Applications

Compounds structurally related to 1-[(2,5-Difluorophenyl)methanesulfonyl]-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine have shown potential in environmental applications, such as in the heat-activated persulfate oxidation of pollutants (Park, Lee, Medina, Zull, & Waisner, 2016). This suggests that derivatives of the compound could be explored for their utility in remediation technologies, potentially offering new methods for detoxifying contaminated water or soil.

Future Directions

Benzofuran and its derivatives have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . This suggests that future research may continue to explore the therapeutic potential of benzofuran derivatives.

properties

IUPAC Name

1-[(2,5-difluorophenyl)methylsulfonyl]-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F2NO3S/c20-17-2-3-18(21)16(10-17)12-26(23,24)22-7-5-15(11-22)13-1-4-19-14(9-13)6-8-25-19/h1-4,9-10,15H,5-8,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRJFDLVEWZLFPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC3=C(C=C2)OCC3)S(=O)(=O)CC4=C(C=CC(=C4)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F2NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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